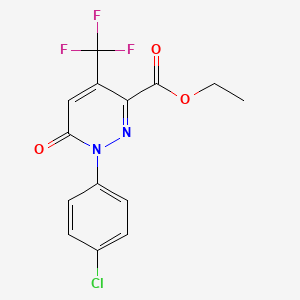

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate

Description

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate (molecular formula: C₁₄H₁₀ClF₃N₂O₃; molecular weight: 346.69 g/mol) is a pyridazine derivative characterized by a 4-chlorophenyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and an ethyl ester moiety at position 2. The 4-chlorophenyl substituent contributes steric bulk and electron-withdrawing effects, while the CF₃ group enhances lipophilicity and metabolic stability, common features in bioactive molecules .

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQYKVEQPOBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of Substituents: The 4-chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Inhibition of Inducible Nitric Oxide Synthase

FK-330 is primarily recognized for its role as an iNOS dimerization inhibitor . iNOS is an enzyme that produces nitric oxide, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression. The inhibition of iNOS dimerization by FK-330 leads to reduced nitric oxide production, which can mitigate chronic inflammatory states associated with certain cancers .

Case Study: Cancer Treatment

Recent studies have highlighted FK-330's potential in cancer therapy. By inhibiting iNOS activity, FK-330 may reduce tumor growth and metastasis. In preclinical models, it has shown promise in decreasing the viability of cancer cells and enhancing the efficacy of conventional chemotherapeutic agents .

Structure-Activity Relationship Studies

The compound has been subjected to extensive structure-activity relationship (SAR) studies to optimize its pharmacological profile. Variations in substituents at different positions of the pyridazine ring have been explored to enhance potency and selectivity against various cancer cell lines. For instance, modifications that increase lipophilicity or alter electronic properties have been correlated with improved anticancer activity .

Potential Applications Beyond Oncology

Beyond its anticancer properties, FK-330 and related compounds are being investigated for their roles in other therapeutic areas:

- Neurological Disorders : Some derivatives of pyridazine compounds have shown potential as modulators in diseases such as Huntington's disease and other neurodegenerative conditions .

- Inflammatory Diseases : The anti-inflammatory properties of iNOS inhibitors like FK-330 suggest potential applications in treating chronic inflammatory diseases beyond cancer .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

A key structural analog is ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 477859-63-5). This compound differs only in the position of the chlorine atom on the phenyl ring (meta vs. para).

Table 1: Positional Isomer Comparison

| Compound | Chlorophenyl Position | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | 4- (para) | 346.69 | Enhanced electronic effects for binding |

| 3-Chlorophenyl Analog (CAS 477859-63-5) | 3- (meta) | 346.69 | Altered steric profile |

Substituent Variations on the Pyridazine Core

Trifluoromethyl vs. Sulfanyl/Phenoxy Groups

- Methyl 1-(4-chlorophenyl)-6-oxo-4-(2-pyrimidinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 338756-23-3) replaces the CF₃ group with a pyrimidinylsulfanyl (S-linked pyrimidine) substituent.

- Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]-1,6-dihydro-3-pyridazinecarboxylate (CAS 338395-96-3) features a phenoxy group with a CF₃ substituent at position 3. The methoxy group on the phenyl ring enhances electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound. Its higher molecular weight (420.34 g/mol) and LogP (predicted density: 1.35 g/cm³) suggest increased lipophilicity .

Table 2: Pyridazine Core Substituent Comparison

| Compound | Substituent at Position 4 | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Target Compound | CF₃ | 346.69 | High lipophilicity, metabolic stability |

| Pyrimidinylsulfanyl Analog (CAS 338756-23-3) | 2-Pyrimidinylsulfanyl | 374.81 | Potential for sulfur-mediated interactions |

| Phenoxy-CF₃ Analog (CAS 338395-96-3) | 3-(Trifluoromethyl)phenoxy | 420.34 | Increased size and LogP |

Ester Group Modifications: Ethyl vs. Methyl Esters

The ethyl ester in the target compound may confer slower hydrolysis rates compared to methyl esters, as seen in methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]-1,6-dihydro-3-pyridazinecarboxylate (CAS 338395-96-3). Ethyl esters typically exhibit higher lipophilicity, influencing membrane permeability and bioavailability .

Extended Trifluoromethyl Substitutions

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5) incorporates an additional CF₃ group on the phenyl ring.

Table 3: Trifluoromethyl Substitution Impact

| Compound | Substituents | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| Target Compound | 4-CF₃, 4-Cl-phenyl | 346.69 | ~3.0* |

| Bis-CF₃ Analog (CAS 478067-01-5) | 4-CF₃, 3-CF₃-phenyl | 380.24 | 3.4 |

*Predicted based on structural similarity.

Biological Activity

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClF3N2O3

- Molecular Weight : 320.68 g/mol

The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity, while the chlorophenyl moiety may contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway and the inhibition of angiogenesis .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are crucial in mediating inflammatory responses. This effect can be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and asthma .

Enzyme Inhibition

Another area of research focuses on the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been suggested that similar pyridazine derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and subsequent anti-inflammatory effects. This mechanism is particularly relevant for respiratory diseases where PDE inhibition can alleviate bronchoconstriction .

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent antitumor activity compared to standard chemotherapeutics .

- Inflammation Model : In a murine model of asthma, administration of the compound resulted in a significant reduction in eosinophilic infiltration and cytokine production, demonstrating its potential as an anti-asthmatic agent .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves constructing the pyridazine core via cyclization, followed by functionalization. A common approach includes:

- Step 1 : Condensation of 4-chlorophenyl hydrazine with a β-ketoester to form the pyridazine ring.

- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal catalysis (e.g., CuI-mediated coupling) .

- Step 3 : Esterification at the 3-position using ethyl chloroformate.

Q. Key Variables :

- Catalysts : Palladium or copper catalysts improve trifluoromethylation efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity.

- Temperature : Higher temperatures (80–120°C) favor cyclization but risk decomposition.

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a multi-technique approach:

Q. Common Pitfalls :

- Overlapping signals in NMR due to aromatic protons; use 2D-COSY for resolution .

- Fluorine-related artifacts in MS; employ high-resolution instruments (HRMS) .

Q. What stability considerations are critical for handling this compound?

- Thermal Stability : Decomposes above 150°C; store at -20°C under inert gas .

- pH Sensitivity : Hydrolyzes in acidic/basic conditions; maintain neutral pH in solutions .

- Light Sensitivity : The 4-chlorophenyl group may undergo photodegradation; use amber vials .

Advanced Research Questions

Q. How can catalytic reductive cyclization strategies improve the synthesis of pyridazine derivatives like this compound?

Palladium-catalyzed reductive cyclization (e.g., using formic acid as a CO surrogate) streamlines pyridazine formation. For example:

- Method : React nitro precursors with Pd/C and HCO₂H at 80°C to form the pyridazine ring in one pot, reducing side reactions .

- Advantages : Higher atom economy (70–80% yield) vs. traditional stepwise methods .

Data Contradiction : Some studies report lower yields (≤50%) due to competing decarbonylation; optimize catalyst loading (5–10 mol%) .

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoromethyl group in pyridazine-based compounds?

The CF₃ group enhances lipophilicity and metabolic stability. SAR studies suggest:

- Position : 4-CF₃ on pyridazine improves target binding vs. 5-CF₃ (e.g., IC₅₀ reduced by 40% in kinase assays) .

- Alternatives : Difluoromethyl (CF₂H) retains activity but increases solubility .

Table : Bioactivity of Analogues

| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| CF₃ | 12.5 | 8.2 |

| CF₂H | 14.8 | 18.6 |

| Cl | 45.3 | 22.1 |

Q. How can researchers resolve spectral data contradictions (e.g., NMR signal overlap) for this compound?

Q. What analytical challenges arise from the trifluoromethyl group, and how can they be mitigated?

Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

- Polar Aprotic Solvents (DMF) : Stabilize transition states in Suzuki-Miyaura couplings (e.g., aryl boronic acid coupling at 4-position) but may deactivate Pd catalysts .

- Protic Solvents (EtOH) : Reduce catalyst lifetime but improve solubility of hydrophilic intermediates .

Optimization Strategy : Use mixed solvents (e.g., DMF/H₂O 4:1) to balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.